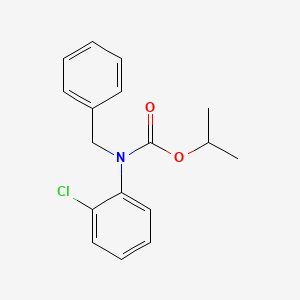
Propan-2-yl benzyl(2-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl benzyl(2-chlorophenyl)carbamate is a chemical compound known for its diverse applications in various fields such as agriculture, medicine, and scientific research. It is a carbamate ester that exhibits unique properties making it valuable for different industrial and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-yl benzyl(2-chlorophenyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorophenyl isocyanate with isopropanol. Another method includes the reaction of 3-chloroaniline with isopropyl chloroformate in the presence of sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl benzyl(2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl benzyl(2-chlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the production of herbicides and plant growth regulators.
Wirkmechanismus
The mechanism of action of Propan-2-yl benzyl(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound is absorbed by plants and interferes with essential biological processes such as oxidative phosphorylation and photosynthesis . This leads to the inhibition of plant growth and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpropham: A similar carbamate ester used as a plant growth regulator and herbicide.
Benzyl carbamate: Another carbamate ester with applications in organic synthesis.
Uniqueness
Propan-2-yl benzyl(2-chlorophenyl)carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
88343-34-4 |
|---|---|
Molekularformel |
C17H18ClNO2 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
propan-2-yl N-benzyl-N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H18ClNO2/c1-13(2)21-17(20)19(12-14-8-4-3-5-9-14)16-11-7-6-10-15(16)18/h3-11,13H,12H2,1-2H3 |
InChI-Schlüssel |
YJSCLYRKRNULNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


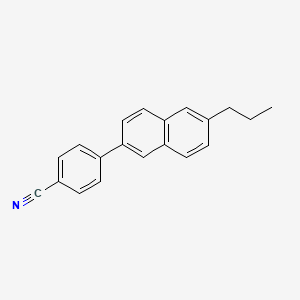
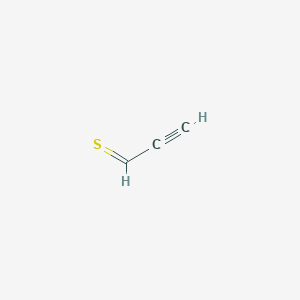
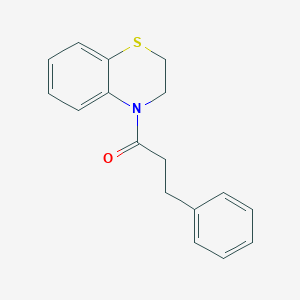
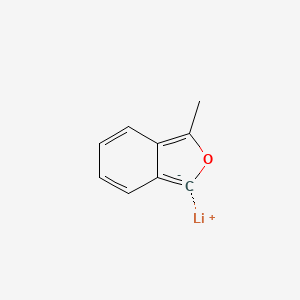


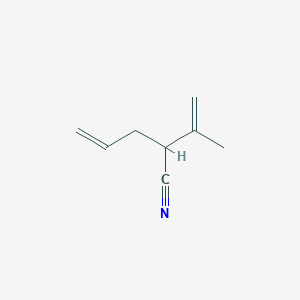
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
![Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-](/img/structure/B14404732.png)
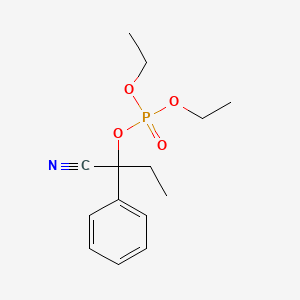
![[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B14404738.png)
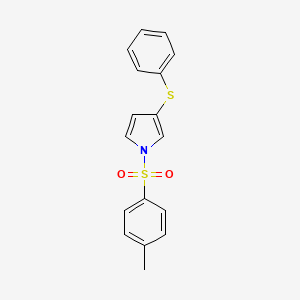
![5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14404749.png)
